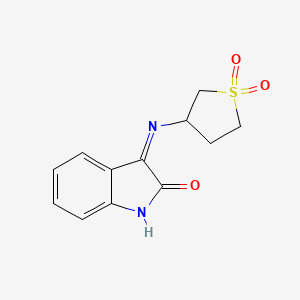![molecular formula C14H8BrN5O5 B11711840 5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] CAS No. 2058-73-3](/img/structure/B11711840.png)
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting due to its unique structure, which combines a brominated indole core with a dinitrophenyl hydrazone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] typically involves the reaction of 5-bromoindole-2,3-dione with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The brominated indole core and the dinitrophenyl hydrazone moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole-2,3-dione: A precursor in the synthesis of the target compound.
2,4-Dinitrophenylhydrazine: Another precursor used in the synthesis.
Indole-2,3-dione: A related compound with similar chemical properties.
Uniqueness
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is unique due to the combination of a brominated indole core and a dinitrophenyl hydrazone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
2058-73-3 |
|---|---|
Formule moléculaire |
C14H8BrN5O5 |
Poids moléculaire |
406.15 g/mol |
Nom IUPAC |
5-bromo-3-[(2,4-dinitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H8BrN5O5/c15-7-1-3-10-9(5-7)13(14(21)16-10)18-17-11-4-2-8(19(22)23)6-12(11)20(24)25/h1-6,16,21H |
Clé InChI |
KQFHUSASHXEWQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)

![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
